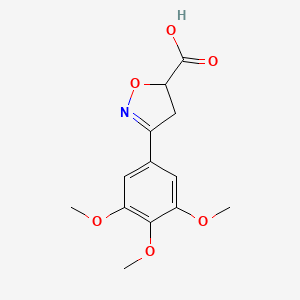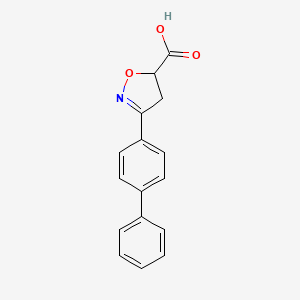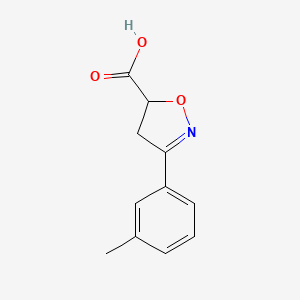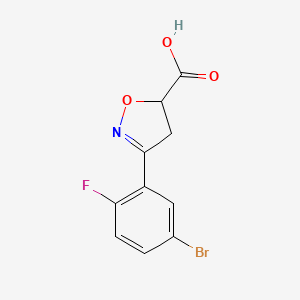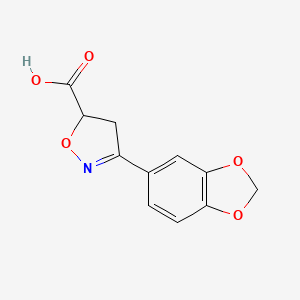
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A related compound, “5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles”, was synthesized through a regioselective process. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of “5-chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2123HH” was reconsidered. The previous report for the preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst has led to compounds with remarkable fluorescence properties. When an electron-withdrawing group is attached to acetophenone (such as in compound 5i), these pyrazoles exhibit color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe, demonstrating excellent selectivity for detecting silver ions (Ag+).
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, including those derived from this aldehyde, possess excellent fluorescence properties. These compounds find applications in photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . Their unique characteristics make them valuable for various technological applications.
Medicinal Chemistry
Pyrazoline derivatives have been explored for their biological potential. While not directly related to the aldehyde itself, these derivatives share the pyrazole core structure. For instance, certain pyrazoline derivatives have been investigated as antidepressants, antihypertensive drugs, and anti-arrhythmics. Additionally, they exhibit antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .
Textile Industry
Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry. Their ability to enhance the brightness and whiteness of textiles makes them valuable additives for fabric finishing .
High-Tech Applications
As laser dyes and fluorescent probes, pyrazoline compounds have gained prominence in high-tech fields. Researchers have explored their use in cutting-edge technologies, including laser systems and advanced imaging .
Synthetic Chemistry and Drug Development
The efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a green catalyst opens up possibilities for designing novel compounds. Researchers can explore modifications to the pyrazole scaffold to create new molecules with diverse properties, potentially leading to drug candidates or other functional materials .
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis and pharmacological activities of similar compounds. For instance, the synthesis of “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” was successfully carried out and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT as a native ligand . This suggests that “5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” and similar compounds could be explored for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAHVMAVIYVKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


